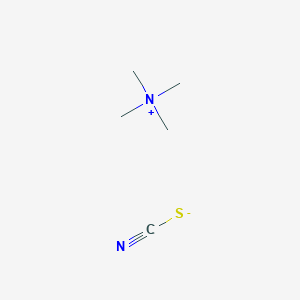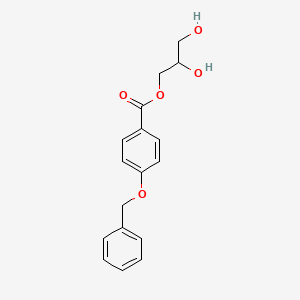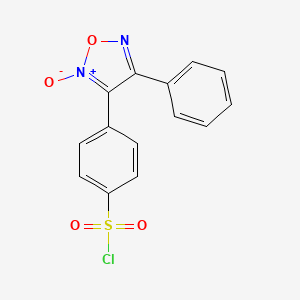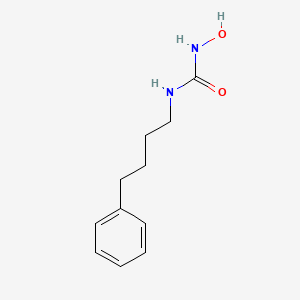
N-Hydroxy-N'-(4-phenylbutyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-N’-(4-phenylbutyl)urea is a chemical compound belonging to the class of N-substituted ureas These compounds are characterized by the substitution of one of the nitrogen atoms in the urea molecule with an alkyl or aryl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N’-(4-phenylbutyl)urea can be achieved through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is mild, efficient, and environmentally friendly, producing high yields with high chemical purity. The reaction conditions involve simple filtration or routine extraction procedures, avoiding the need for silica gel purification .
Industrial Production Methods
For industrial production, the synthesis of N-substituted ureas, including N-Hydroxy-N’-(4-phenylbutyl)urea, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene . this method is not environmentally friendly or safe, but it remains one of the few methods assertively used in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-N’-(4-phenylbutyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce N-hydroxy derivatives, while reduction reactions may yield N-alkyl or N-aryl derivatives.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-N’-(4-phenylbutyl)urea has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-Hydroxy-N’-(4-phenylbutyl)urea involves its interaction with specific molecular targets and pathways. For example, as a urease inhibitor, it interacts with the urease enzyme, preventing the hydrolysis of urea into ammonia and carbamate . This inhibition can reduce the virulence of urease-producing bacteria and potentially treat related infections.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-Hydroxy-N’-(4-phenylbutyl)urea include:
- N-Hydroxy-N’-(m-methylphenyl)urea
- N-Hydroxy-N’-(m-methoxyphenyl)urea
- N-Hydroxy-N’-(propyl)urea
- N-Hydroxy-N’-(butyl)urea
Uniqueness
N-Hydroxy-N’-(4-phenylbutyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylbutyl group enhances its potential as a urease inhibitor and its applications in various fields, making it a compound of significant interest in scientific research.
Eigenschaften
CAS-Nummer |
919996-58-0 |
|---|---|
Molekularformel |
C11H16N2O2 |
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
1-hydroxy-3-(4-phenylbutyl)urea |
InChI |
InChI=1S/C11H16N2O2/c14-11(13-15)12-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,15H,4-5,8-9H2,(H2,12,13,14) |
InChI-Schlüssel |
BOLRQTFQTGROAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCNC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


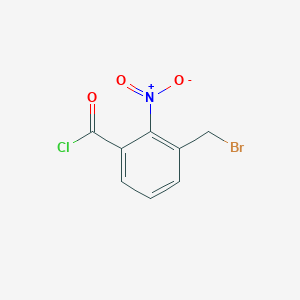
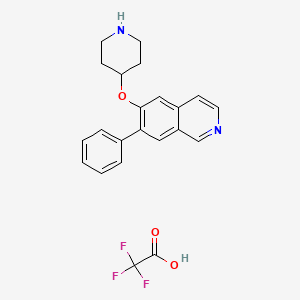
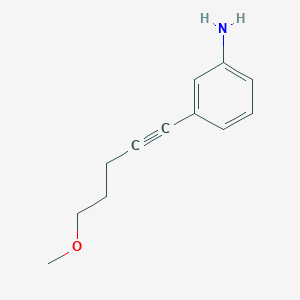
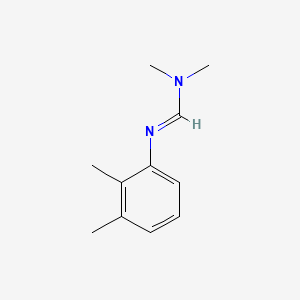
![8-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B14179785.png)
![2-[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]propanoic acid](/img/structure/B14179789.png)

![4-[(But-3-en-1-yl)sulfanyl]-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one](/img/structure/B14179794.png)
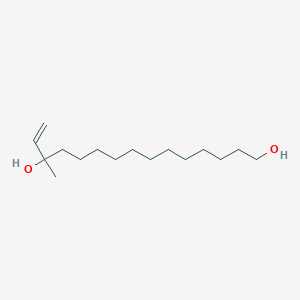
![2-[2-(4-Methoxyphenoxy)phenyl]-1-methyl-1H-indole](/img/structure/B14179802.png)
![2-Ethyl-7-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B14179810.png)
